FMS Kinase Inhibition: 3.2-Fold Potency Enhancement Over Lead Compound KIST101029
In a structure-activity relationship (SAR) study of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r—a derivative bearing the core scaffold functionalized with appropriate substituents—achieved an FMS kinase IC₅₀ of 30 nM. This represents a 3.2-fold improvement in potency compared to the lead diarylamide compound KIST101029 (IC₅₀ = 96 nM) when tested under identical assay conditions [1]. The unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridine-2-carbonitrile serves as the essential synthetic entry point for constructing such optimized derivatives; procuring the correct scaffold ensures that subsequent derivatization can access this validated potency trajectory.
| Evidence Dimension | FMS kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM (Compound 1r, a pyrrolo[3,2-c]pyridine derivative) |
| Comparator Or Baseline | KIST101029 (lead diarylamide compound) IC₅₀ = 96 nM |
| Quantified Difference | 3.2-fold more potent (96 nM / 30 nM = 3.2×) |
| Conditions | In vitro FMS kinase inhibition assay; panel of 40 kinases for selectivity profiling |
Why This Matters
This potency advantage establishes a quantitative benchmark that any alternative scaffold must surpass or match to be considered a viable replacement in FMS kinase-targeted drug discovery programs.
- [1] El-Gamal MI, Oh CH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1160-1166. doi:10.1080/14756366.2018.1491563. View Source
